2-甲氧基苯基(3-苯基-5-异恶唑基)甲基醚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

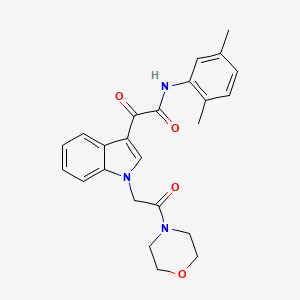

The compound "2-Methoxyphenyl (3-phenyl-5-isoxazolyl)methyl ether" appears to be a structurally novel entity with relevance to the field of medicinal chemistry. While the provided data does not directly mention this compound, it does provide insights into related compounds that share some structural features, such as the presence of a methoxyphenyl group and an isoxazole ring. These compounds are of interest due to their potential biological activities and their interactions with biological receptors .

Synthesis Analysis

The synthesis of related compounds has been described using different methodologies. For instance, a highly potent serotonin-3 receptor antagonist with a methoxyphenyl group was synthesized, and its binding profile was characterized in neuroblastoma-glioma cells. The synthesis involved the use of tritiated isotopes, indicating a potential application in radioligand binding studies . Another synthesis approach reported the creation of bis-isoxazole ethers through a microwave-assisted 1,3-dipolar cycloaddition reaction. This method emphasized the importance of solvent and acid-binding agents in achieving high regioselectivity and yields . These studies provide a foundation for understanding the synthetic routes that could be applied to the synthesis of "2-Methoxyphenyl (3-phenyl-5-isoxazolyl)methyl ether."

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including FT-IR, HRMS, and NMR spectroscopy. Additionally, X-ray diffraction has been employed to determine the crystal structure of a bis-isoxazole ether compound, revealing weak intra- and intermolecular interactions that contribute to the three-dimensional network of the molecules . These techniques are crucial for confirming the structure of newly synthesized compounds and for understanding their molecular conformations.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds, such as the 1,3-dipolar cycloaddition, are key to understanding their chemical behavior. The regioselectivity of these reactions is influenced by the choice of solvent and acid-binding agent, which can lead to different isomers and affect the biological activity of the compounds . The ability of these compounds to undergo further chemical transformations could be explored to modify their properties or to create derivatives with enhanced biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are essential for their potential application in drug development. The ability of the serotonin-3 receptor antagonist to penetrate the blood-brain barrier suggests favorable pharmacokinetic properties for central nervous system applications . The environmental friendliness and efficiency of the synthesis methods also contribute to the practicality of producing these compounds on a larger scale .

科学研究应用

抗氧化活性

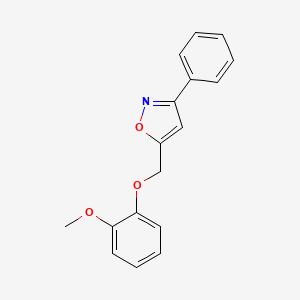

对从海洋真菌(如肉色曲霉)中分离出的苯基醚衍生物进行的研究表明,这些化合物具有显著的抗氧化活性。一项研究发现了一种苯基醚衍生物,其显示出与抗坏血酸相当的强抗氧化活性,表明这些化合物在开发抗氧化疗法或补充剂方面具有潜力 (徐等人,2017).

酶抑制和激活

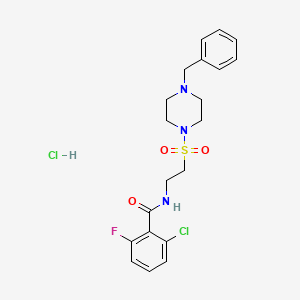

一系列新化合物(包括甲氧基四氢吡喃)已被发现是 5-脂氧合酶(5-LPO)的有效抑制剂,5-脂氧合酶是参与炎症过程的关键酶。这些抑制剂表现出高效力和选择性,具有显着的口服活性,为抗炎疗法提供了一种新方法 (克劳利等人,1992).

抗真菌活性

从新西兰亚麻中分离出的化合物(包括甲氧基苯基衍生物)已显示出抗真菌特性。这些发现表明这些化合物在开发新的抗真菌剂中具有潜在用途,突出了天然产物在药物发现中的重要性 (盖恩斯福德,1995).

合成应用

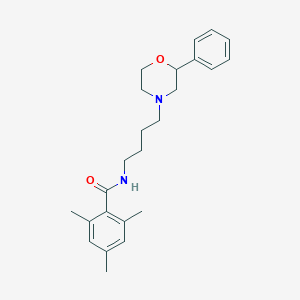

甲氧基苯甲基醚已被用作有机合成中的醇保护基,其中 FeCl3 以自裂解方式催化它们的脱保护。这种方法允许有效去除保护基,促进复杂分子的合成 (泽马等人,2015).

分子合成和表征

微波辅助合成技术使得高效创建带有异恶唑环的 1,2,3-三唑成为可能,展示了现代合成方法对加速和改进新化合物生产的影响。这种方法提供了一条合成结构复杂分子的途径,这些分子在各个领域具有潜在应用 (李等人,2018).

属性

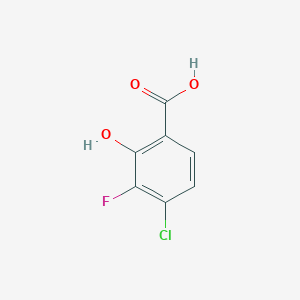

IUPAC Name |

5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-19-16-9-5-6-10-17(16)20-12-14-11-15(18-21-14)13-7-3-2-4-8-13/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZMQARZOCYDLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC2=CC(=NO2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[2-(3,5-Dimethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2528465.png)

![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2528472.png)

![Tert-butyl 8-fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B2528474.png)

![3-{[(2-aminophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2528477.png)

![(1S,5R)-1-Phenyl-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride](/img/structure/B2528479.png)

![1-(4-Ethoxyphenyl)-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2528480.png)

![2-amino-5-(ethoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2528485.png)